molecular formula C18H19FN2O3S B11344139 N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Cat. No.: B11344139
M. Wt: 362.4 g/mol
InChI Key: XVBJLTJOAYQDQH-UHFFFAOYSA-N
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Description

N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorinated dibenzo thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves multiple steps. One common approach is to start with the preparation of the dibenzo thiazine core, followed by the introduction of the fluorine atom and the sec-butyl group. The final step involves the acylation of the amine group with acetic anhydride.

    Preparation of the Dibenzo Thiazine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Sec-butyl Group: This step can be carried out using sec-butyl bromide in the presence of a base like potassium carbonate.

    Acylation: The final step involves the reaction of the amine group with acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated position or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated dibenzo thiazine ring system can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-Sec-butyl-2-(9-chloro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-Sec-butyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide: Similar structure but with a bromine atom instead of fluorine.

    N-Sec-butyl-2-(9-iodo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-Sec-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-butan-2-yl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C18H19FN2O3S/c1-3-12(2)20-18(22)11-21-16-9-8-13(19)10-15(16)14-6-4-5-7-17(14)25(21,23)24/h4-10,12H,3,11H2,1-2H3,(H,20,22)

InChI Key

XVBJLTJOAYQDQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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